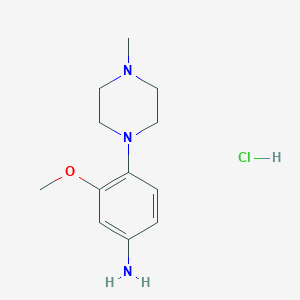
tert-Butyl (5-(pyridin-3-yl)oxazol-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (5-(pyridin-3-yl)oxazol-2-yl)carbamate is a synthetic organic compound that belongs to the class of oxazole derivatives It is characterized by the presence of a tert-butyl group, a pyridine ring, and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-(pyridin-3-yl)oxazol-2-yl)carbamate typically involves the reaction of 5-bromopyridin-3-ylcarbamate with oxazole derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a palladium catalyst in a solvent like 1,4-dioxane . The reaction mixture is heated to promote the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (5-(pyridin-3-yl)oxazol-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Oxidation and Reduction: The oxazole ring can be subjected to oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in palladium-catalyzed cross-coupling reactions with aryl halides.
Common Reagents and Conditions
Bases: Cesium carbonate (Cs2CO3) is commonly used as a base in coupling reactions.
Catalysts: Palladium catalysts are frequently employed to facilitate cross-coupling reactions.
Solvents: 1,4-dioxane is a typical solvent used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can yield various substituted oxazole derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl (5-(pyridin-3-yl)oxazol-2-yl)carbamate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting kinase pathways.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of tert-Butyl (5-(pyridin-3-yl)oxazol-2-yl)carbamate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (5-bromopyridin-3-yl)carbamate: This compound is structurally similar and can be used as a precursor in the synthesis of tert-Butyl (5-(pyridin-3-yl)oxazol-2-yl)carbamate.
tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: Another related compound used in the synthesis of kinase inhibitors.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H15N3O3 |
|---|---|
Peso molecular |
261.28 g/mol |
Nombre IUPAC |
tert-butyl N-(5-pyridin-3-yl-1,3-oxazol-2-yl)carbamate |
InChI |
InChI=1S/C13H15N3O3/c1-13(2,3)19-12(17)16-11-15-8-10(18-11)9-5-4-6-14-7-9/h4-8H,1-3H3,(H,15,16,17) |
Clave InChI |
OQKBPQDXXXCAPA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC=C(O1)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2',4-Dimethoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine](/img/structure/B13665938.png)
![tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B13665946.png)
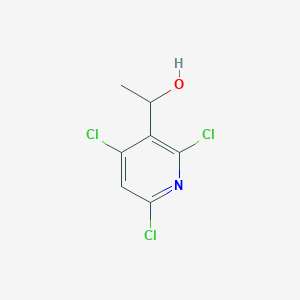

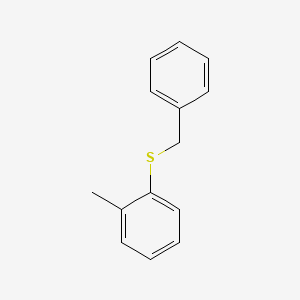
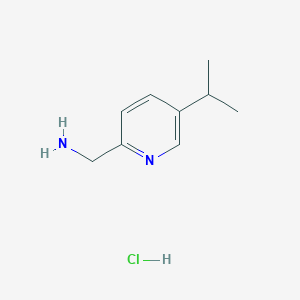
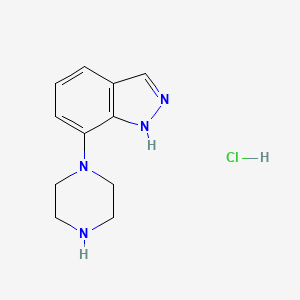

![1-[4-(Benzyloxy)benzyl]azetidine](/img/structure/B13666009.png)

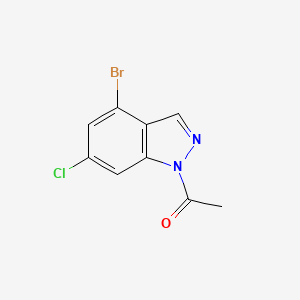

![13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one](/img/structure/B13666035.png)
